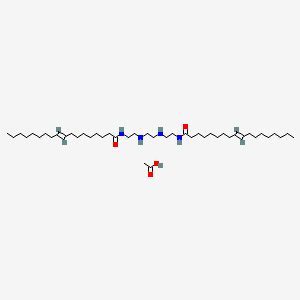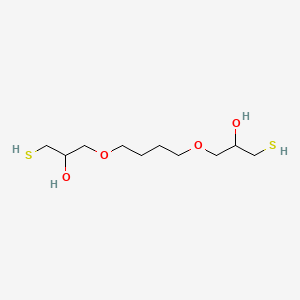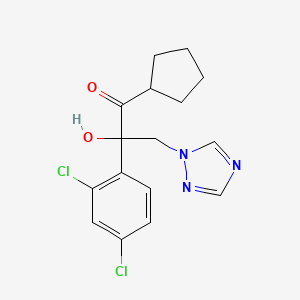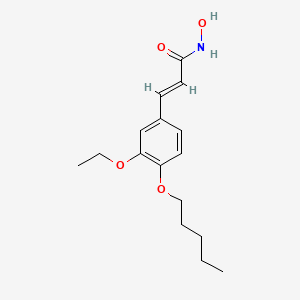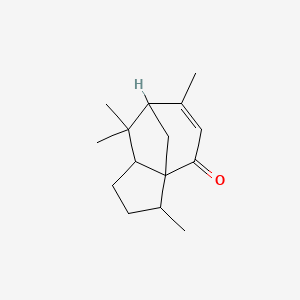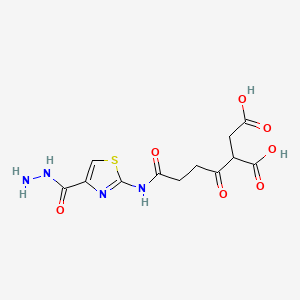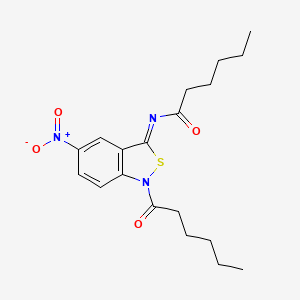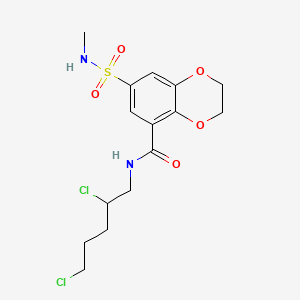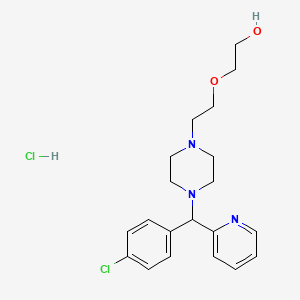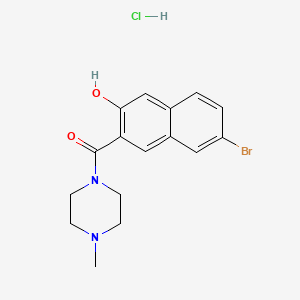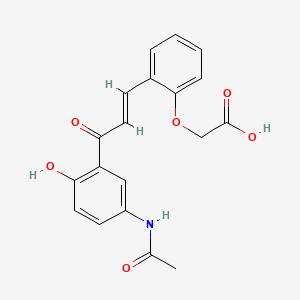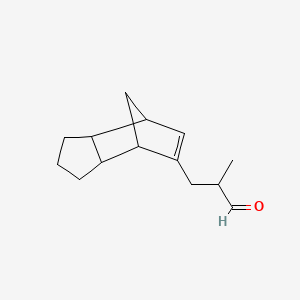
Isocyanotoisophthaloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanotoisophthaloyl chloride is a chemical compound with the molecular formula C9H3Cl2NO3. It is known for its unique reactivity and is used in various industrial and scientific applications. This compound is particularly significant in the synthesis of advanced materials and polymers due to its functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isocyanotoisophthaloyl chloride can be synthesized using carbonyl chlorinating reagents such as triphosgene. The process involves the reaction of 5-amido-isophthalic acid with triphosgene in the presence of a composite catalyst. The intermediate formed, 5-chloride formylamine-isophthaloyl, is then refluxed to obtain the final product . The reaction conditions are optimized by using a reverse adding mode, a composite catalyst of triethylamine and imidazole, and a solvent combination of tetrahydrofuran and chlorobenzene .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and enhance safety.
Análisis De Reacciones Químicas
Types of Reactions: Isocyanotoisophthaloyl chloride undergoes various chemical reactions, including substitution, hydrolysis, and polymerization. It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Hydrolysis: Occurs in the presence of water, leading to the formation of isophthalic acid derivatives.
Polymerization: Used in the synthesis of polyamide-urea membranes through interfacial polymerization.
Major Products: The major products formed from these reactions include substituted isophthaloyl derivatives, polyamide-urea membranes, and other advanced materials.
Aplicaciones Científicas De Investigación
Isocyanotoisophthaloyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a key monomer in the synthesis of antifouling polyamide-urea reverse osmosis membranes.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings and medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of isocyanotoisophthaloyl chloride involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with amines to form urea linkages, while the acyl chloride groups can undergo substitution reactions. These reactions are crucial in the formation of polymers and other advanced materials .
Comparación Con Compuestos Similares
Isophthaloyl chloride: Shares structural similarities but lacks the isocyanate group.
Terephthaloyl chloride: Another related compound used in polymer synthesis.
Phthaloyl chloride: Similar in structure but with different reactivity due to the absence of the isocyanate group.
Uniqueness: Isocyanotoisophthaloyl chloride is unique due to its dual functional groups (isocyanate and acyl chloride), which provide versatile reactivity. This makes it particularly valuable in the synthesis of specialized polymers and materials.
Propiedades
Número CAS |
109069-53-6 |
|---|---|
Fórmula molecular |
C9H3Cl2NO3 |
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
5-isocyanatobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H3Cl2NO3/c10-8(14)5-1-6(9(11)15)3-7(2-5)12-4-13/h1-3H |
Clave InChI |
QYAMZFPPWQRILI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)Cl)N=C=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


